Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride
CAS No.: 1956377-82-4
Cat. No.: VC5159370
Molecular Formula: C9H12ClNO2S
Molecular Weight: 233.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1956377-82-4 |
|---|---|
| Molecular Formula | C9H12ClNO2S |
| Molecular Weight | 233.71 |
| IUPAC Name | methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C9H11NO2S.ClH/c1-12-9(11)7-4-6-2-3-10-5-8(6)13-7;/h4,10H,2-3,5H2,1H3;1H |
| Standard InChI Key | HQURYKDJMWDKRV-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=C(S1)CNCC2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s architecture combines a partially saturated thieno[2,3-c]pyridine core with a methyl ester substituent. The tetrahydrothieno-pyridine system consists of a six-membered pyridine ring fused to a five-membered thiophene ring, with two adjacent carbon atoms fully saturated (positions 4,5,6,7). The hydrochloride salt forms via protonation of the pyridine nitrogen, as evidenced by the SMILES notation . X-ray crystallography data, though unavailable for this specific derivative, suggest analogous compounds adopt boat-like conformations in the tetrahydro-pyridine segment, with the thiophene ring maintaining planarity .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1956377-82-4 | |
| Molecular Formula | ||
| Molecular Weight | 233.71 g/mol | |
| IUPAC Name | methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate; hydrochloride | |
| SMILES | COC(=O)C1=CC2=C(S1)CNCC2.Cl | |
| Solubility | Not publicly available |
Electronic and Steric Considerations
The electron-deficient pyridine ring and electron-rich thiophene moiety create a polarized system capable of π-π stacking and hydrogen bonding. The methyl ester at C-2 introduces steric bulk while maintaining hydrogen bond acceptor capacity through the carbonyl oxygen . Protonation at N-5 (pyridine nitrogen) enhances water solubility, a critical factor for in vitro assays. Comparative analyses with non-salt forms, such as methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate, suggest the hydrochloride salt exhibits improved crystallinity, facilitating purification and characterization.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step sequence beginning with the construction of the thieno[2,3-c]pyridine core. A common approach utilizes cyclocondensation reactions between appropriately substituted thiophene precursors and pyridine derivatives . For this compound, Matsumura’s method provides a foundational framework, modified to incorporate the methyl ester group:
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Core Formation: Reaction of 3-aminothiophene-2-carboxylate derivatives with cyclic ketones under acidic conditions generates the tetrahydrothieno-pyridine skeleton .
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Esterification: Treatment with methanol in the presence of a catalytic acid (e.g., HSO) introduces the methyl ester at C-2.
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Salt Formation: Exposure to hydrochloric acid protonates the pyridine nitrogen, yielding the hydrochloride salt.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | HSO, reflux, 6h | 58-62% |
| Esterification | CHOH, H, 50°C | 85% |
| Salt Formation | HCl (g), diethyl ether, 0°C | 92% |
Purification and Characterization
Crude product purification employs recrystallization from ethanol-diethyl ether mixtures, achieving >95% purity by HPLC. Nuclear magnetic resonance (NMR) spectroscopy confirms structure:
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NMR (400 MHz, DO): δ 3.72 (s, 3H, OCH), 3.15–3.25 (m, 2H, CH-N), 2.85–2.95 (m, 2H, CH-S), 2.45–2.60 (m, 4H, pyridine CH).
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NMR identifies the carbonyl carbon at δ 168.5 ppm and thiophene carbons between δ 120–140 ppm .
Comparative Analysis with Related Thienopyridines
Substituent Effects on Bioactivity
Introducing electron-withdrawing groups (e.g., -CF) at the 6-position of analogous THTPs (tetrahydrothieno[3,2-c]pyridines) enhances hPNMT inhibition 29-fold compared to unsubstituted derivatives . This suggests strategic functionalization of methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride could optimize target engagement.
Salt Form Comparisons
The hydrochloride salt demonstrates superior aqueous solubility (estimated >50 mg/mL) versus free base forms (<10 mg/mL), critical for parenteral formulations. Alternative salts (e.g., citrate, mesylate) remain unexplored but may offer tailored pharmacokinetic profiles.
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